molecular formula C21H23ClN4O2S B2850544 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428363-66-9

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2850544
CAS No.: 1428363-66-9
M. Wt: 430.95
InChI Key: UUHPSNKVJLQROC-UHFFFAOYSA-N
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Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that the compound has shown effectiveness in patients with treatment-resistant schizophrenia . This suggests that the compound may interact with receptors or enzymes involved in neurotransmission, particularly those associated with the pathophysiology of schizophrenia.

Mode of Action

The compound’s unique mechanism of action targets the core abnormalities in patients with schizophrenia and reduces hippocampal dopaminergic activity . This implies that the compound may modulate the activity of dopamine, a key neurotransmitter involved in schizophrenia. The exact molecular interactions between the compound and its targets remain to be elucidated.

Result of Action

The compound’s action results in improved symptoms of psychosis, social interactions, and cognition in patients with schizophrenia . Long-term treatment with this compound as an add-on therapy led to 25% of patients meeting the criteria for remission . This indicates that the compound’s action at the molecular and cellular levels translates into significant clinical benefits.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-14-18(19(24-28-14)16-5-3-4-6-17(16)22)20(27)26-10-7-15(8-11-26)13-29-21-23-9-12-25(21)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPSNKVJLQROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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